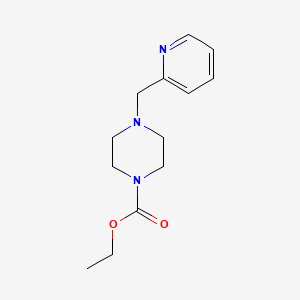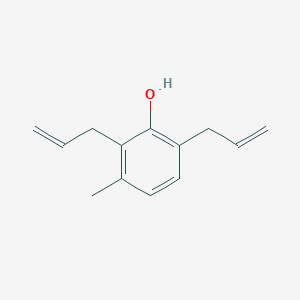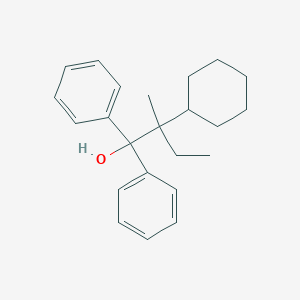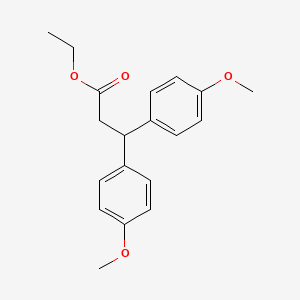
o-CRESOL, 6-CHLORO-4-NITROSO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-4-nitrosophenol is an aromatic compound characterized by the presence of chloro, methyl, and nitroso functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methyl-4-nitrosophenol can be synthesized through a multi-step process involving the nitration, chlorination, and nitrosation of phenol derivatives. One common method involves the nitration of 2-chloro-6-methylphenol to form 2-chloro-6-methyl-4-nitrophenol, followed by reduction to 2-chloro-6-methyl-4-aminophenol, and subsequent nitrosation to yield 2-chloro-6-methyl-4-nitrosophenol .
Industrial Production Methods
Industrial production of 2-chloro-6-methyl-4-nitrosophenol typically involves large-scale nitration and nitrosation reactions under controlled conditions. The use of catalysts such as copper (II) salts can enhance the efficiency and selectivity of the nitrosation process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-Chloro-6-methyl-4-nitrophenol.
Reduction: 2-Chloro-6-methyl-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methyl-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form complexes with metal ions, affecting enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrosophenol
- 2-Methyl-4-nitrosophenol
- 4-Chloro-2-nitrophenol
Uniqueness
The presence of both chloro and methyl groups in the ortho positions relative to the nitroso group enhances its stability and reactivity compared to other nitrosophenols .
Properties
CAS No. |
73791-20-5 |
|---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-nitrosophenol |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(9-11)3-6(8)7(4)10/h2-3,10H,1H3 |
InChI Key |
PTUGLBVXDWBNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965167.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965172.png)




![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)


![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)
